1-[7-Ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone
Description
1-[7-Ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone is a pyrazolo-triazine derivative characterized by a 7-ethyl, 8-(4-fluorophenyl), and 4-methyl substitution pattern, with an ethanone group at position 2. This compound belongs to a class of nitrogen-rich heterocycles known for diverse pharmacological activities, including antiproliferative and antimicrobial effects . Its structural framework is frequently modified to optimize physicochemical properties and biological efficacy.
Properties
Molecular Formula |
C16H15FN4O |
|---|---|
Molecular Weight |
298.31 g/mol |
IUPAC Name |
1-[7-ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone |
InChI |
InChI=1S/C16H15FN4O/c1-4-13-14(11-5-7-12(17)8-6-11)16-19-18-15(10(3)22)9(2)21(16)20-13/h5-8H,4H2,1-3H3 |
InChI Key |
SOTJJTVBCRBIHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)F)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone to form an intermediate, which is then further reacted to form the target compound . The overall yield of this synthetic route is approximately 32%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[7-Ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[7-Ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[7-Ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents at positions 3, 7, and 8 of the pyrazolo[5,1-c][1,2,4]triazine core, influencing reactivity, stability, and bioactivity.
Key Observations :
- Ethanone vs.
- Fluorophenyl vs. Pyridinyl/Phenyl : The 8-(4-fluorophenyl) substituent in the target compound and compound 68 enhances aromatic stacking interactions, while pyridinyl (compound 68) introduces hydrogen-bonding capability .
- Phosphorylation : Derivatives like 70 and 71 incorporate phosphonate groups, improving hydrolytic stability and solubility, which are critical for drug delivery .
Physicochemical Properties
- Molecular Weight & Solubility : The target compound (MW ≈ 350–400 g/mol, estimated) is smaller than sulfate derivatives (e.g., , MW 525.5 g/mol), which are modified for aqueous solubility .
Biological Activity
1-[7-Ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone is an organic compound with a complex structure that places it within the pyrazolo[5,1-c][1,2,4]triazine family. This compound exhibits a range of biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to its potential therapeutic applications, particularly in oncology and infectious disease treatment.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 348.37 g/mol. The presence of the 4-fluorophenyl group is significant as fluorine substitution can enhance biological activity and selectivity.
Anticancer Properties
Research indicates that compounds within the pyrazolo[5,1-c][1,2,4]triazine class, including this compound, exhibit promising anticancer properties. Preliminary studies suggest that this compound may inhibit specific enzymes involved in tumor growth. For instance:
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, leading to cell cycle arrest. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including C6 glioma and SH-SY5Y neuroblastoma cells. The IC50 values for these lines were reported at approximately 5.13 µM for C6 and 5.00 µM for SH-SY5Y cells, indicating potent activity compared to standard treatments like 5-Fluorouracil (IC50 = 8.34 µM) .
Pathogen Activity
In addition to its anticancer effects, this compound has shown activity against a variety of pathogens. Its potential as an antimicrobial agent is being explored through interaction studies that assess its efficacy against bacterial and viral targets.
Study on Cytotoxic Effects
A significant study evaluated the cytotoxic effects of various derivatives of pyrazolo[5,1-c][1,2,4]triazines on multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5f | C6 Glioma | 5.13 | Induces apoptosis |
| Compound 5a | SH-SY5Y Neuroblastoma | 5.00 | Induces apoptosis |
This study highlighted the selective toxicity of these compounds towards cancer cells while sparing healthy cells .
Interaction Studies
Further interaction studies demonstrated that the compound interacts with various biological targets through enzyme inhibition pathways. These interactions are crucial for understanding its therapeutic potential and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
